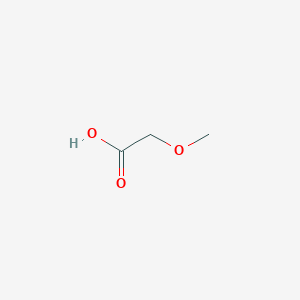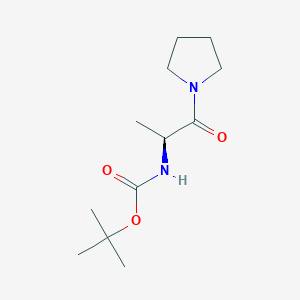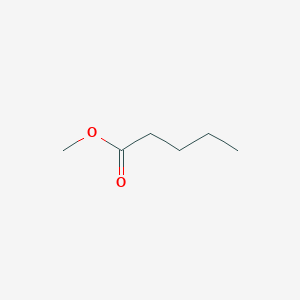
Octacosane
Vue d'ensemble
Description
NSC 5549 : n-Octacosane , est un hydrocarbure saturé de formule moléculaire C28H58 . Il s'agit d'un alcane à chaîne linéaire contenant 28 atomes de carbone. Ce composé est communément trouvé dans diverses sources naturelles et est utilisé dans la recherche et les applications industrielles en raison de ses propriétés uniques .
Applications De Recherche Scientifique
Chemistry: n-Octacosane is used as a standard in gas chromatography for the calibration of retention indices. It is also employed in the study of hydrocarbon structures and properties.
Biology: In biological research, n-Octacosane is used as a model compound to study the behavior of long-chain hydrocarbons in biological systems. It has been shown to exhibit antibacterial activity and cytotoxicity against certain cancer cell lines .
Medicine: It is also being investigated for its role in inducing apoptosis in cancer cells .
Industry: n-Octacosane is used in the production of lubricants, waxes, and coatings. Its high melting point and stability make it suitable for use in high-temperature applications .
Mécanisme D'action
Target of Action
Octacosane, a long-chain aliphatic alcohol, primarily targets lipid metabolism . It is found in natural wax products abundant in wheat germ oil, rice bran oil, fruits, and leaves of many plants . It is also a major component of policosanol, a natural mixture of primary aliphatic alcohols .
Mode of Action
This compound interacts with its targets to regulate lipid metabolism . It exhibits a variety of important biological and physiological activities and functions, including anti-fatigue, ergogenic, and anti-inflammatory properties; neurological, antioxidant, and antiangiogenic activities; cytoprotective function; and anti-stress activity . These interactions result in various health benefits, such as the promotion of energy metabolism, improvement of athletic performance, lowering effects of cholesterol, reduction of platelet aggregation, reduction of risk of ulcer, and protective effects on parkinsonism .
Biochemical Pathways
This compound affects the biochemical pathways related to lipid metabolism . It plays a role in the regulation of lipid metabolism, which can lead to downstream effects such as the lowering of cholesterol levels .
Pharmacokinetics
It is known that this compound is a stable compound with encouraging biological activities . Due to its stability, it is currently consumed as health products .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of biological and physiological activities. For instance, it has been associated with the reduction of cholesterol levels, improvement of athletic performance, and protection against parkinsonism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that this compound is a stable compound, suggesting that it may maintain its efficacy under a variety of conditions .
Analyse Biochimique
Biochemical Properties
Octacosane is involved in several biochemical reactions, primarily due to its hydrophobic characteristics. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This interaction is crucial for processes such as wound healing and tissue remodeling . Additionally, this compound exhibits antioxidant properties, which help in scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to promote wound healing by enhancing fibroblast migration, collagen synthesis, and epithelialization . Furthermore, this compound’s antioxidant properties contribute to reducing oxidative stress in cells, thereby protecting them from damage and promoting overall cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as MMPs, and modulates their activity. This binding interaction can lead to the inhibition or activation of these enzymes, depending on the context . Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways involved in cellular responses to oxidative stress and tissue repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under various conditions, maintaining its biochemical properties over extended periods . Long-term studies have shown that this compound continues to promote wound healing and reduce oxidative stress in cells, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to promote wound healing and reduce oxidative stress without causing any adverse effects . At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions. It is essential to determine the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized through oxidation and subsequent breakdown into smaller molecules . These metabolic processes help in maintaining the balance of this compound levels in the body and preventing its accumulation, which could lead to adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help in its localization and accumulation in target areas, such as wound sites, where it can exert its beneficial effects . The transport and distribution of this compound are crucial for its therapeutic potential and effectiveness in various applications .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows this compound to interact with specific biomolecules and exert its effects at the molecular level . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de n-Octacosane peut être réalisée par hydrogénation de l'octacosène, qui implique l'addition d'hydrogène aux doubles liaisons de l'octacosène en présence d'un catalyseur tel que le palladium sur carbone. La réaction est généralement effectuée sous haute pression et à haute température pour assurer une hydrogénation complète.
Méthodes de production industrielle : La production industrielle de n-Octacosane implique l'extraction et la purification à partir de sources naturelles telles que les cires végétales et le pétrole. Le composé est ensuite soumis à des procédés de distillation et de cristallisation pour atteindre des niveaux de pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation : n-Octacosane peut subir des réactions d'oxydation pour former divers dérivés oxygénés tels que les alcools, les aldéhydes et les acides carboxyliques. Les agents oxydants courants comprennent le permanganate de potassium et l'acide chromique.
Réduction : Bien que n-Octacosane soit déjà un hydrocarbure complètement saturé, il peut être réduit davantage pour former des alcanes plus petits par des procédés de craquage.
Substitution : n-Octacosane peut participer à des réactions de substitution, en particulier l'halogénation, où les atomes d'hydrogène sont remplacés par des atomes d'halogène tels que le chlore ou le brome. Cette réaction est généralement réalisée en utilisant du gaz halogène en présence de lumière ultraviolette.
Réactifs et conditions courants:
Oxydation : Permanganate de potassium, acide chromique, haute température.
Réduction : Catalyseurs tels que le platine ou le palladium, haute pression.
Substitution : Gaz halogène (chlore, brome), lumière ultraviolette.
Principaux produits formés:
Oxydation : Alcools, aldéhydes, acides carboxyliques.
Réduction : Alcanes plus petits.
Substitution : Alcanes halogénés.
Applications de la recherche scientifique
Chimie : n-Octacosane est utilisé comme étalon en chromatographie en phase gazeuse pour l'étalonnage des indices de rétention. Il est également utilisé dans l'étude des structures et propriétés des hydrocarbures.
Biologie : En recherche biologique, n-Octacosane est utilisé comme composé modèle pour étudier le comportement des hydrocarbures à longue chaîne dans les systèmes biologiques. Il a été démontré qu'il présente une activité antibactérienne et une cytotoxicité contre certaines lignées cellulaires cancéreuses .
Médecine : Il est également étudié pour son rôle dans l'induction de l'apoptose dans les cellules cancéreuses .
Industrie : n-Octacosane est utilisé dans la production de lubrifiants, de cires et de revêtements. Son point de fusion élevé et sa stabilité le rendent adapté à une utilisation dans des applications à haute température .
Mécanisme d'action
Le mécanisme d'action exact de n-Octacosane dans les systèmes biologiques n'est pas entièrement compris. on pense qu'il exerce ses effets par la perturbation des membranes cellulaires et l'induction de l'apoptose dans les cellules cancéreuses. Le composé peut interagir avec des cibles moléculaires et des voies spécifiques impliquées dans la survie et la prolifération cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires:
n-Hexacosane (C26H54) : Un alcane à chaîne linéaire avec 26 atomes de carbone.
n-Heptacosane (C27H56) : Un alcane à chaîne linéaire avec 27 atomes de carbone.
n-Nonacosane (C29H60) : Un alcane à chaîne linéaire avec 29 atomes de carbone.
Comparaison : n-Octacosane est unique parmi ses composés similaires en raison de sa longueur de chaîne spécifique, qui confère des propriétés physiques et chimiques distinctes. Par exemple, son point de fusion et son point d'ébullition sont plus élevés que ceux du n-Hexacosane et du n-Heptacosane, ce qui le rend plus adapté aux applications à haute température. De plus, son activité biologique, comme les effets antibactériens et cytotoxiques, peut différer de celle d'autres alcanes à longue chaîne .
Propriétés
IUPAC Name |
octacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYURHZPYMFLWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58 | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058639 | |
| Record name | Octacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Waxy hydrocarbon, insoluble in water., Waxy solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octacosane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8390 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
808.9 °F at 760 mmHg (NTP, 1992), 432 °C | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Miscible with acetone, soluble in benzene, chloroform | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8067 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8067 g/cu cm at 20 °C | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.6X10-9 mm Hg at 25 (extrapolated) | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic or orthorhombic crystals from benzene, alcohol | |
CAS No. |
630-02-4 | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octacosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octacosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTACOSANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octacosane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octacosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTACOSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFF49836P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octacosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061868 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148.1 °F (NTP, 1992), 61.3 °C | |
| Record name | N-OCTACOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20808 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Octacosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8358 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B166319.png)


